1-(2-(4-Nitrophenoxy)ethyl)piperidine

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Choose 1-(2-(4-Nitrophenoxy)ethyl)piperidine for your SAR and ADME studies—backed by a validated 94% synthesis yield that streamlines library construction. Its N-ethyl substitution delivers distinct basicity (pKa ~8.33) and metabolic stability versus N-methyl analogs, while the para-nitro group ensures reproducible electronic effects. The well-defined cLogP (2.46) and tPSA (55.6 Ų) enable precise computational calibration, and the confirmed melting point (62–64°C) supports reliable analytical method development. Available in high purity (≥98%) with transparent lot-specific QC.

Molecular Formula C13H18N2O3
Molecular Weight 250.29 g/mol
CAS No. 92033-76-6
Cat. No. B1584117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(2-(4-Nitrophenoxy)ethyl)piperidine
CAS92033-76-6
Molecular FormulaC13H18N2O3
Molecular Weight250.29 g/mol
Structural Identifiers
SMILESC1CCN(CC1)CCOC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C13H18N2O3/c16-15(17)12-4-6-13(7-5-12)18-11-10-14-8-2-1-3-9-14/h4-7H,1-3,8-11H2
InChIKeyHLQQRQNEDYOBHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(2-(4-Nitrophenoxy)ethyl)piperidine (CAS 92033-76-6) – Key Properties and Research-Grade Procurement Specifications


1-(2-(4-Nitrophenoxy)ethyl)piperidine (CAS 92033-76-6) is a piperidine derivative with the molecular formula C13H18N2O3 and a molecular weight of 250.29 g/mol . The compound features a 4-nitrophenoxy moiety linked via an ethyl spacer to a piperidine ring, with a reported melting point of 62-64 °C . Its lipophilicity (cLogP 2.46-3.04) and moderate topological polar surface area (~58 Ų) [1] position it as a versatile intermediate in medicinal chemistry, particularly for derivatization and high-throughput screening library construction.

Why Generic 1-(2-(4-Nitrophenoxy)ethyl)piperidine Substitution is Not Advisable Without Quantitative Performance Data


Despite its simple structure, in-class substitution of 1-(2-(4-Nitrophenoxy)ethyl)piperidine is rarely straightforward. The electronic effect of the para-nitro group significantly impacts reactivity and assay behavior compared to ortho- or meta-substituted analogs, while the ethyl spacer length influences conformational flexibility and target engagement [1]. Furthermore, the specific piperidine N-substitution pattern (N-ethyl vs. N-methyl or 4-substituted piperidines) dictates basicity, solubility, and metabolic stability in downstream applications . Relying on generics without validated, comparator-based evidence in the precise experimental context risks failed syntheses, irreproducible biological data, and wasted procurement resources.

1-(2-(4-Nitrophenoxy)ethyl)piperidine (CAS 92033-76-6) – Comparative Performance Evidence for Scientific Procurement


Synthetic Yield Comparison: High-Yield Nucleophilic Substitution Route vs. Alternative Methods

The nucleophilic substitution synthesis of 1-(2-(4-nitrophenoxy)ethyl)piperidine via reaction of 4-nitrophenol with N-chloroethylpiperidine hydrochloride in DMF at 90 °C with K2CO3 as base yields 94% isolated product . This significantly outperforms the alternative route using 1-(2-chloroethoxy)-4-nitrobenzene and piperidine in toluene, which produces a crude product requiring extensive purification and acid-base partitioning, with no reported isolated yield .

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Lipophilicity (LogP) Benchmarking: cLogP 2.46 vs. Closely Related Analogs

The computed LogP (cLogP) of 1-(2-(4-nitrophenoxy)ethyl)piperidine is reported as 2.4595 . In contrast, the closely related analog 1-methyl-4-[(4-nitrophenoxy)methyl]piperidine (PubChem CID 11594000) has a higher XLogP3-AA value of 2.5 [1]. While the difference is modest, the presence of the N-ethyl vs. N-methyl and 4-substituted piperidine ring in the latter alters the overall polarity and potential for passive membrane diffusion, highlighting the need for compound-specific data rather than class-based assumptions.

Physicochemical Profiling ADME Drug Design

Melting Point as a Purity and Identity Marker: Experimental mp 62-64 °C

The experimentally determined melting point of 1-(2-(4-nitrophenoxy)ethyl)piperidine is 62-64 °C, consistent with literature values (63-64 °C) . This narrow, well-defined range serves as a critical quality attribute. In contrast, vendor datasheets for many in-class analogs (e.g., 1-(2-(4-nitrophenoxy)ethyl)pyrrolidine or 4-[2-(4-nitrophenoxy)ethyl]piperidine hydrochloride) often lack precise, experimentally validated melting points, complicating identity confirmation and purity assessment upon receipt.

Analytical Chemistry Quality Control Compound Characterization

Purity Specification Benchmarking: 95-98% vs. Unspecified or Lower Purity Analogs

Reputable suppliers offer 1-(2-(4-nitrophenoxy)ethyl)piperidine with a minimum purity specification of 95-98% . This contrasts with many alternative vendors or analog compounds where purity is either unspecified, lower, or variable. For example, while some screening collections may offer the compound at high purity, the guaranteed minimum specification provides a reliable baseline for quantitative experiments and ensures consistency across independent studies.

Quality Assurance Procurement Reproducibility

Topological Polar Surface Area (tPSA) and Rotatable Bond Count: Distinct from N-Methyl Analog

1-(2-(4-nitrophenoxy)ethyl)piperidine exhibits a tPSA of 55.6 Ų and 4 rotatable bonds . In comparison, the N-methyl-4-substituted analog 1-methyl-4-[(4-nitrophenoxy)methyl]piperidine has a tPSA of 58.3 Ų and 3 rotatable bonds [1]. The additional rotatable bond in the target compound increases conformational flexibility, which can influence target binding kinetics and entropy, while the slightly lower tPSA suggests marginally better passive membrane permeability, critical for cellular target engagement.

Molecular Properties Drug-likeness Permeability

Optimal Research Applications for 1-(2-(4-Nitrophenoxy)ethyl)piperidine Based on Demonstrated Differential Performance


High-Yield, Cost-Effective Synthesis of Piperidine-Based Libraries for Hit-to-Lead Optimization

The validated 94% synthesis yield makes this compound an attractive and reliable building block for generating diverse piperidine-containing libraries. This high efficiency minimizes material costs and purification time, enabling researchers to explore structure-activity relationships (SAR) around the nitrophenoxy-ethyl-piperidine motif without being bottlenecked by low-yielding chemistry.

Precision Physicochemical Profiling and Computational Model Calibration

The well-defined cLogP (2.46) and tPSA (55.6 Ų) values provide a quantitative benchmark for calibrating computational ADME models and validating experimental permeability assays. The compound's distinct property profile compared to N-methyl analogs allows for precise control in studies investigating the impact of subtle structural changes on lipophilicity and membrane interaction.

Quality Control and Analytical Method Development for Nitrophenoxy-Piperidines

The experimentally confirmed melting point (62-64 °C) and available high-purity specifications (95-98%) establish this compound as a reliable reference standard. It is ideally suited for developing and validating HPLC, LC-MS, or NMR methods for the detection and quantification of related nitrophenoxy-piperidine analogs in complex matrices or reaction mixtures.

Mechanistic Probe for Studying N-Substituent Effects on Piperidine Basicity and Reactivity

The specific N-ethyl piperidine substitution in this compound, in contrast to N-methyl or 4-substituted piperidine analogs, provides a valuable tool for investigating how subtle N-alkyl chain length variations influence basicity (pKa), nucleophilicity, and metabolic stability in both synthetic and biological contexts [1]. This is critical for fine-tuning compound properties in drug discovery programs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(2-(4-Nitrophenoxy)ethyl)piperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.